molecular formula C6H12N2O2 B2403160 N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide CAS No. 1016719-04-2

N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide

Cat. No.: B2403160
CAS No.: 1016719-04-2
M. Wt: 144.174
InChI Key: ZLCWIWCZARKAMC-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17168 g/mol . This compound is characterized by the presence of a hydroxy group, an oxolane ring, and an ethanimidamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide typically involves the reaction of hydroxylamine with 2-(oxolan-2-yl)ethanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets. The ethanimidamide moiety can interact with active sites of enzymes, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the hydroxy group and the oxolane ring enhances its reactivity and binding affinity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-hydroxy-2-(oxolan-2-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)4-5-2-1-3-10-5/h5,9H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCWIWCZARKAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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